molecular formula C9H12O2S B1364553 5-Methyl-4-propylthiophene-2-carboxylic acid CAS No. 790263-47-7

5-Methyl-4-propylthiophene-2-carboxylic acid

Cat. No.: B1364553
CAS No.: 790263-47-7
M. Wt: 184.26 g/mol
InChI Key: BFGCRQYVYZJGHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-propylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of thiophene derivatives followed by carboxylation. For instance, starting with 4-propylthiophene, a Friedel-Crafts acylation reaction can be performed using methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for downstream processing, such as continuous extraction and solvent switching, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-4-propylthiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against certain enzymes and receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Methyl-4-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the thiophene ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparison with Similar Compounds

  • 4-Methylthiophene-2-carboxylic acid
  • 5-Ethyl-4-methylthiophene-2-carboxylic acid
  • 5-Propylthiophene-2-carboxylic acid

Uniqueness: 5-Methyl-4-propylthiophene-2-carboxylic acid is unique due to the specific arrangement of its substituents on the thiophene ring. The presence of both methyl and propyl groups, along with the carboxylic acid functional group, imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-methyl-4-propylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-4-7-5-8(9(10)11)12-6(7)2/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGCRQYVYZJGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395051
Record name 5-methyl-4-propylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790263-47-7
Record name 5-methyl-4-propylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-Methyl-4-propylthiophene-2-carboxylic acid being synthesized in the research?

A1: The research highlights the use of this compound as a model compound to demonstrate the capabilities of their novel reactor platform. The authors successfully synthesized this compound through a multistep process, showcasing the platform's ability to handle both batch and flow reactions, including automated downstream processing. This suggests the platform's potential for synthesizing a wide range of complex molecules efficiently.

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